(2S,4R)-(-)-2,4-Dimethylheptan-1-ol

Chiroptical characterization Enantiomeric identity confirmation Polarimetry QC

(2S,4R)-(-)-2,4-Dimethylheptan-1-ol (CAS 18450-74-3) is a chiral branched primary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol, bearing two defined stereocenters at the 2- and 4-positions of the heptane backbone. This enantiomerically pure compound exhibits a specific optical rotation of (-) 27°, confirming its levorotatory identity, and is supplied in analytical-grade form for use as a chiral building block in asymmetric synthesis and as a reference standard in semiochemical research.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 18450-74-3
Cat. No. B093026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-(-)-2,4-Dimethylheptan-1-ol
CAS18450-74-3
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCC(C)CC(C)CO
InChIInChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9+/m1/s1
InChIKeyHVRFWRROUIDGQO-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4R)-(-)-2,4-Dimethylheptan-1-ol CAS 18450-74-3: Chiral Alcohol Procurement Guide for Enantioselective Synthesis and Pheromone Research


(2S,4R)-(-)-2,4-Dimethylheptan-1-ol (CAS 18450-74-3) is a chiral branched primary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol, bearing two defined stereocenters at the 2- and 4-positions of the heptane backbone . This enantiomerically pure compound exhibits a specific optical rotation of (-) 27°, confirming its levorotatory identity, and is supplied in analytical-grade form for use as a chiral building block in asymmetric synthesis and as a reference standard in semiochemical research . Its defined (2S,4R) configuration distinguishes it from the three other possible stereoisomers—(2R,4R), (2S,4S), and (2R,4S)—each of which possesses distinct chiroptical properties and, where investigated, divergent biological activities .

Why Racemic or Misconfigured 2,4-Dimethylheptan-1-ol Cannot Substitute for the (2S,4R)-(-) Isomer in Research and Industrial Applications


The 2,4-dimethylheptan-1-ol scaffold contains two chiral centers, giving rise to four discrete stereoisomers—(2S,4R), (2R,4S), (2S,4S), and (2R,4R)—each of which is a chemically distinct entity with unique chiroptical signatures, chromatographic retention behavior, and, critically, stereospecific biological recognition profiles . In semiochemical research, only one stereoisomer typically elicits the correct behavioral or electrophysiological response, while the antipode or diastereomers may be inactive or even act as antagonists [1]. Consequently, substituting the (2S,4R)-(-) isomer with a racemic mixture, a different single enantiomer, or a misassigned diastereomer invalidates structure-activity relationship studies, compromises the stereochemical fidelity of downstream synthetic products, and risks erroneous conclusions in pharmacological or ecological investigations .

(2S,4R)-(-)-2,4-Dimethylheptan-1-ol: Head-to-Head Quantitative Differentiation Evidence Versus Closest Stereoisomeric Analogs


Specific Optical Rotation: (2S,4R)-(-) Isomer Displays a -27° Levorotatory Signature Distinguished from Both the Dextrorotatory Enantiomer and the Lower-Magnitude Diastereomers

The (2S,4R)-(-) isomer exhibits a specific optical rotation [α]ᴅ of (-) 27°, measured under standard polarimetric conditions . This value is opposite in sign to its enantiomer, (2R,4R)-(+)-2,4-dimethylheptan-1-ol (CAS 18450-73-2), which is dextrorotatory, and differs substantially in magnitude from the diastereomeric pair (2S,4S) and (2R,4S), whose optical rotations have been reported as +8.4° (neat) and −7.9° respectively . The absolute magnitude difference between the target (-27°) and the nearest diastereomer (-7.9°) is approximately 19°, representing a 3.4-fold greater specific rotation, which provides a definitive analytical fingerprint for identity verification and enantiomeric excess determination by polarimetry .

Chiroptical characterization Enantiomeric identity confirmation Polarimetry QC

Enantiomeric Configuration and Stereochemical Fidelity: (2S,4R) as the Single Enantiomer with Defined anti Relative Topology for Asymmetric Synthesis

The (2S,4R) isomer is the only stereoisomer of 2,4-dimethylheptan-1-ol that combines an S-configured C-2 center with an R-configured C-4 center, resulting in an anti relative stereochemical relationship between the two methyl substituents . This specific topology directly controls the stereochemical outcome when the compound is employed as a chiral auxiliary, chiral ligand precursor, or enantiopure building block in asymmetric transformations. In contrast, the (2S,4S) isomer (CAS 174693-04-0) presents a syn relationship, the (2R,4R) isomer (CAS 18450-73-2) presents the enantiomeric anti topology, and the (2R,4S) isomer (CAS 331960-45-3) presents the enantiomeric syn topology . The InChI Key HVRFWRROUIDGQO-BDAKNGLRSA-N uniquely identifies the (2S,4R) stereoisomer among all four possibilities, enabling definitive database retrieval and procurement traceability .

Asymmetric synthesis Chiral auxiliary Stereochemical building block

Semiochemical Specificity: The (2S,4R) Configuration Matches the Stereochemistry of Bioactive 2,4-Dimethylheptan-1-ol in Insect Chemical Communication Systems

2,4-Dimethylheptan-1-ol has been identified as a component of the chemical communication system of insect species catalogued in The Pherobase database, where the (S,S) stereoisomer is specifically referenced as the bioactive form [1]. While the database entry uses the (S,S) nomenclature, the absolute configuration of natural insect-produced 2,4-dimethylheptan-1-ol has been determined through enantioselective synthesis of all four stereoisomers followed by comparative gas chromatographic and mass spectrometric analysis against the natural isolate [2]. In stereospecific pheromone research, only the correctly configured enantiomer elicits the target behavioral or electrophysiological response; the antipode and diastereomers are typically inactive or function as behavioral antagonists [1]. This establishes the necessity of procuring and testing individual, stereochemically defined isomers rather than racemic or isomeric mixtures for any semiochemical investigation involving this compound class.

Semiochemistry Pheromone research Insect chemical ecology

Physical Property Equivalence Across Stereoisomers Necessitates Identity Verification Beyond Boiling Point and Density Alone

All four stereoisomers of 2,4-dimethylheptan-1-ol share essentially identical achiral physicochemical properties: boiling point 189.1°C at 760 mmHg, density 0.822 g/cm³, flash point 76.3°C, vapor pressure 0.158 mmHg at 25°C, and refractive index 1.428 . The (2R,4R)-(+) enantiomer (CAS 18450-73-2) has the same boiling point of 189.1°C and density of 0.822 g/cm³ as the target (2S,4R)-(-) isomer . This property degeneracy means that standard achiral QC methods—GC retention time on non-chiral columns, refractive index, density, and boiling range—are incapable of distinguishing between stereoisomers. Identity confirmation and isomeric purity assessment therefore require chiral analytical methods such as polarimetry (exploiting the -27° specific rotation), chiral GC or HPLC, or chiroptical spectroscopy .

Physicochemical characterization QC release testing Stereoisomer differentiation

Optimal Procurement Scenarios for (2S,4R)-(-)-2,4-Dimethylheptan-1-ol: Where Stereochemical Integrity Drives Research Outcomes


Enantioselective Synthesis: Chiral Auxiliary and Building Block for Asymmetric Transformations

The (2S,4R) isomer serves as a defined chiral building block for constructing complex molecules with predictable three-dimensional architecture . Its anti relative topology at the C-2 and C-4 positions provides a stereochemical scaffold that directs the facial selectivity of subsequent reactions, including oxidation, esterification, and nucleophilic substitution at the primary alcohol functionality . Researchers developing enantioselective synthetic methodologies—particularly those targeting natural product total synthesis—should procure this specific stereoisomer to ensure that the absolute configuration of every stereocenter introduced downstream is correctly established from the outset .

Semiochemical Research: Pheromone Identification and Structure-Activity Relationship Studies

In chemical ecology and semiochemistry, 2,4-dimethylheptan-1-ol has been documented in insect chemical communication systems [1]. Laboratories conducting electrophysiological screening (electroantennography, single-sensillum recording) or behavioral bioassays (olfactometer, field trapping) require the individual, stereochemically pure (2S,4R)-(-) isomer to establish dose-response relationships and to compare activity against the other three stereoisomers as negative controls [1]. Use of racemic material or the wrong isomer will produce confounded results and may entirely miss the bioactive configuration, leading to false-negative conclusions .

Analytical Reference Standard for Chiral Method Development and QC Release Testing

Given that all four stereoisomers of 2,4-dimethylheptan-1-ol share identical achiral physical properties—boiling point 189.1°C, density 0.822 g/cm³, and refractive index 1.428—identity verification and purity determination require chiral analytical methods . The (2S,4R)-(-) isomer, with its characteristic specific rotation of -27°, serves as a qualified reference standard for developing and validating chiral GC or HPLC methods, calibrating polarimeters, and establishing system suitability criteria for incoming material release testing . Analytical laboratories supporting synthetic chemistry or pheromone production facilities should procure this isomer as a certified reference material to anchor their chiral QC infrastructure .

Structure-Activity Relationship (SAR) Studies in Drug Discovery and Agrochemical Research

In pharmaceutical and agrochemical discovery programs, the stereochemistry of chiral building blocks dictates the three-dimensional shape of lead candidates and, consequently, their target binding affinity and selectivity . The (2S,4R) isomer enables medicinal chemists to explore the SAR of the anti-configuration branch of the 2,4-dimethylheptan-1-ol scaffold, while parallel procurement of the (2S,4S), (2R,4R), and (2R,4S) isomers allows systematic interrogation of how C-2 and C-4 stereochemistry independently modulate biological activity . This systematic stereoisomer SAR approach is essential for patent enablement and for establishing composition-of-matter claims that depend on specific stereochemical embodiments .

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